Neurokinin B (4-10), beta-asp(4)-Me-phe(7)-

Descripción general

Descripción

Neurokinin B (4-10), beta-asp(4)-Me-phe(7)-, also known as NKB, is a neuropeptide that belongs to the tachykinin family. It is a short peptide that consists of 7 amino acids and is derived from the precursor protein preprotachykinin B. NKB is involved in a variety of physiological processes, including the regulation of the hypothalamic-pituitary-gonadal axis, pain perception, and cardiovascular function.

Mecanismo De Acción

Neurokinin B (4-10), beta-asp(4)-Me-phe(7)- exerts its effects by binding to the neurokinin 3 receptor (NK3R), which is a G protein-coupled receptor. Upon binding to NK3R, Neurokinin B (4-10), beta-asp(4)-Me-phe(7)- activates a variety of intracellular signaling pathways, including the phospholipase C (PLC)-inositol triphosphate (IP3) pathway and the cyclic adenosine monophosphate (cAMP) pathway. These signaling pathways lead to the activation of downstream effectors, which mediate the physiological effects of Neurokinin B (4-10), beta-asp(4)-Me-phe(7)-.

Biochemical and Physiological Effects:

Neurokinin B (4-10), beta-asp(4)-Me-phe(7)- has a variety of biochemical and physiological effects, including the regulation of the hypothalamic-pituitary-gonadal axis, pain perception, and cardiovascular function. In the hypothalamic-pituitary-gonadal axis, Neurokinin B (4-10), beta-asp(4)-Me-phe(7)- acts as a stimulator of gonadotropin-releasing hormone (GnRH) secretion, which leads to the production of sex hormones. In pain perception, Neurokinin B (4-10), beta-asp(4)-Me-phe(7)- acts as a modulator of nociceptive signaling, which reduces pain sensitivity. In cardiovascular function, Neurokinin B (4-10), beta-asp(4)-Me-phe(7)- acts as a regulator of blood pressure and heart rate.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Neurokinin B (4-10), beta-asp(4)-Me-phe(7)- has several advantages and limitations for lab experiments. One advantage is that it is a small peptide, which makes it easy to synthesize and manipulate. Additionally, Neurokinin B (4-10), beta-asp(4)-Me-phe(7)- has a well-characterized mechanism of action, which allows for the design of experiments to study its effects. However, one limitation is that Neurokinin B (4-10), beta-asp(4)-Me-phe(7)- is not stable in biological fluids, which can make it difficult to measure its concentrations in vivo. Additionally, Neurokinin B (4-10), beta-asp(4)-Me-phe(7)- can be rapidly degraded by peptidases, which can limit its effectiveness in experiments.

Direcciones Futuras

There are several future directions for Neurokinin B (4-10), beta-asp(4)-Me-phe(7)- research. One direction is to investigate the role of Neurokinin B (4-10), beta-asp(4)-Me-phe(7)- in the regulation of other physiological processes, such as appetite and metabolism. Another direction is to develop more stable analogs of Neurokinin B (4-10), beta-asp(4)-Me-phe(7)- that can be used in vivo. Additionally, future research could explore the potential therapeutic applications of Neurokinin B (4-10), beta-asp(4)-Me-phe(7)-, such as in pain management or cardiovascular disease. Finally, further studies could investigate the effects of Neurokinin B (4-10), beta-asp(4)-Me-phe(7)- in different animal models and in human subjects.

Métodos De Síntesis

Neurokinin B (4-10), beta-asp(4)-Me-phe(7)- can be synthesized using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis (SPPS). SPPS is a widely used method for peptide synthesis, which involves the stepwise addition of protected amino acids to a growing peptide chain. The protected amino acids are coupled to a solid support, which allows for the purification of the peptide by filtration. Solution-phase peptide synthesis is a method that involves the synthesis of peptides in solution using chemical or enzymatic methods.

Aplicaciones Científicas De Investigación

Neurokinin B (4-10), beta-asp(4)-Me-phe(7)- has been the subject of extensive scientific research due to its diverse physiological functions. It has been shown to play a role in the regulation of the hypothalamic-pituitary-gonadal axis, which is responsible for the production of sex hormones. Neurokinin B (4-10), beta-asp(4)-Me-phe(7)- is also involved in the regulation of pain perception and has been studied for its potential use in pain management. Additionally, Neurokinin B (4-10), beta-asp(4)-Me-phe(7)- has been shown to have cardiovascular effects, including the regulation of blood pressure and heart rate.

Propiedades

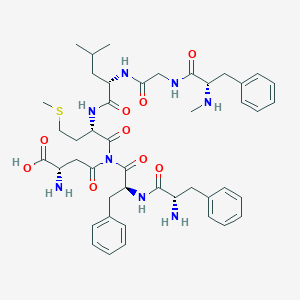

IUPAC Name |

(2S)-2-amino-4-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]-[(2S)-2-[[(2S)-4-methyl-2-[[2-[[(2S)-2-(methylamino)-3-phenylpropanoyl]amino]acetyl]amino]pentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H60N8O9S/c1-28(2)22-36(50-38(54)27-49-41(57)35(48-3)24-30-16-10-6-11-17-30)42(58)51-34(20-21-63-4)43(59)53(39(55)26-33(47)45(61)62)44(60)37(25-31-18-12-7-13-19-31)52-40(56)32(46)23-29-14-8-5-9-15-29/h5-19,28,32-37,48H,20-27,46-47H2,1-4H3,(H,49,57)(H,50,54)(H,51,58)(H,52,56)(H,61,62)/t32-,33-,34-,35-,36-,37-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBZNCWPOYDVAMN-DUGSHLAESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N(C(=O)CC(C(=O)O)N)C(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)N)NC(=O)CNC(=O)C(CC3=CC=CC=C3)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N(C(=O)C[C@@H](C(=O)O)N)C(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)N)NC(=O)CNC(=O)[C@H](CC3=CC=CC=C3)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H60N8O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80150698 | |

| Record name | Neurokinin B (4-10), beta-asp(4)-Me-phe(7)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80150698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

889.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Neurokinin B (4-10), beta-asp(4)-Me-phe(7)- | |

CAS RN |

114317-52-1 | |

| Record name | Neurokinin B (4-10), beta-asp(4)-Me-phe(7)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114317521 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neurokinin B (4-10), beta-asp(4)-Me-phe(7)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80150698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl [1,2,4]triazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B48659.png)

![2-methoxy-N-[2-nitro-5-(phenylthio)phenyl]acetamide](/img/structure/B48664.png)

![Pyrimido[4,5-d]pyrimidin-2(1H)-one](/img/structure/B48667.png)